molecular formula C21H22N4O3S B11028067 [4-(2-Methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone

[4-(2-Methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone

Cat. No.: B11028067
M. Wt: 410.5 g/mol
InChI Key: NCDQYNWPPBOKFH-UHFFFAOYSA-N
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Description

[4-(2-Methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone is a hybrid heterocyclic compound featuring a piperazine ring linked to a 1,2,3-thiadiazole moiety via a methanone bridge. The piperazine ring is substituted with a 2-methoxyphenyl group at the 4-position, while the thiadiazole core carries a 4-methoxyphenyl substituent. Piperazine derivatives are well-documented in CNS drug development (e.g., antipsychotics and antidepressants), and thiadiazoles are known for their antimicrobial, anticancer, and anti-inflammatory activities .

Properties

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-[4-(4-methoxyphenyl)thiadiazol-5-yl]methanone

InChI

InChI=1S/C21H22N4O3S/c1-27-16-9-7-15(8-10-16)19-20(29-23-22-19)21(26)25-13-11-24(12-14-25)17-5-3-4-6-18(17)28-2/h3-10H,11-14H2,1-2H3

InChI Key

NCDQYNWPPBOKFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyaniline with ethylene glycol to form 2-methoxyphenylpiperazine.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting 4-methoxybenzoic acid with thiosemicarbazide under acidic conditions to form 4-(4-methoxyphenyl)-1,2,3-thiadiazole.

    Coupling Reaction: The final step involves coupling the piperazine intermediate with the thiadiazole ring using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding phenolic derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as a ligand for alpha1-adrenergic receptors, which are involved in numerous physiological processes, including vasoconstriction and neurotransmission .

Medicine

In medicine, [4-(2-Methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone is being investigated for its potential therapeutic effects in treating neurological disorders such as depression and anxiety. Its ability to modulate neurotransmitter systems makes it a promising candidate for drug development .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its structural features allow for the design of molecules with specific biological activities.

Mechanism of Action

The mechanism of action of [4-(2-Methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone involves its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate the release of neurotransmitters such as norepinephrine and dopamine, thereby influencing mood and cognitive functions . The molecular pathways involved include the activation or inhibition of G-protein coupled receptor signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Functional Comparisons

  • Piperazine Derivatives : Compounds with 4-substituted piperazines (e.g., ’s methylsulfonyl group) often target serotonin or dopamine receptors. The target’s 2-methoxyphenyl group may confer selectivity for α-adrenergic or 5-HT₁A receptors, akin to arylpiperazine antidepressants .
  • Thiadiazole vs.
  • Biological Activity : While highlights antiproliferative activity for tetrazole-piperazine hybrids, the target’s thiadiazole core may broaden its scope to antiviral or antimicrobial applications, as seen in analogs like rimonabant () .

Computational and Structural Insights

  • Halogen/Chalcogen Bonding: notes halogen bonding in pyrazole-thiazole hybrids, which could guide the design of the target compound’s thiadiazole moiety for improved target engagement.
  • Drug Repurposing Potential: suggests comparing the target to FDA-approved protease inhibitors (e.g., HCV/HIV drugs). Its methoxy groups may reduce toxicity compared to nitro-containing antivirals .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis is achievable using established piperazine-thiadiazole coupling strategies, though purity may require careful crystallization (as in ’s dimethylformamide method) .
  • Activity Prediction : Dual methoxy groups likely enhance metabolic stability over chlorophenyl () or nitro derivatives (), positioning it for in vivo studies .
  • Contradictory Evidence : Sulfonyl-piperazines () show stronger protease inhibition, suggesting the target may need structural optimization for similar efficacy .

Biological Activity

The compound [4-(2-Methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone is a complex organic molecule of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative data with similar compounds.

Chemical Structure

The compound consists of a piperazine moiety linked to a thiadiazole ring, which is known for its diverse biological activities. The presence of methoxy groups enhances the lipophilicity and bioavailability of the compound.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : The compound has shown significant cytotoxicity against various cancer cell lines.
  • Neuroprotective Effects : Potential applications in neurodegenerative diseases have been explored.
  • Antimicrobial Activity : The compound demonstrates activity against multiple bacterial strains.

Anticancer Activity

Recent studies have demonstrated the compound's effectiveness against several cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and U-937 (monocytic leukemia).
  • Cytotoxicity Results : IC50 values were reported in the micromolar range, indicating potent anticancer effects.
Cell LineIC50 (µM)Mechanism of Action
MCF-710.38Induction of apoptosis via p53 activation
HeLa12.50Caspase-3 cleavage leading to apoptosis
U-93715.00Inhibition of cell proliferation

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of Alzheimer's disease. It is believed to modulate neurotransmitter systems and reduce oxidative stress.

Antimicrobial Activity

The antimicrobial efficacy was tested against various bacterial strains:

  • Bacterial Strains : Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.
  • Results : The compound exhibited significant growth inhibition with zones of inhibition ranging from 14 to 17 mm.
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli14
Bacillus subtilis17

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound has been shown to interact with serotonin receptors, particularly 5-HT1A and 5-HT2A, influencing mood and anxiety pathways.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression and microbial resistance.
  • Apoptosis Induction : Activation of apoptotic pathways through p53 modulation leads to cancer cell death.

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds have highlighted the unique biological profile of this compound:

Compound NameIC50 (µM)Activity Type
[Compound A]8.00Anticancer
[Compound B]15.00Antimicrobial
[4-(2-Methoxyphenyl)piperazin-1-yl][...methanone]10.38Anticancer & Neuroprotective

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Study on MCF-7 Cells : Demonstrated significant apoptosis induction through caspase activation.
  • Neuroprotection in Animal Models : Showed reduced neurodegeneration markers in models treated with the compound.

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